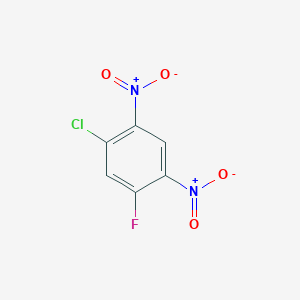

1-Chloro-5-fluoro-2,4-dinitrobenzene

Description

The exact mass of the compound 1-Chloro-5-fluoro-2,4-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-5-fluoro-2,4-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-fluoro-2,4-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-5-fluoro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVKLMKODREOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278832 | |

| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-91-3 | |

| Record name | 327-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4-dinitro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Applications of 1-Chloro-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) is a valuable tool in the arsenal of chemical biology and drug discovery. Its utility stems from the presence of two halogen atoms with differential reactivity towards nucleophilic aromatic substitution, allowing for sequential and site-specific modification of biomolecules. This guide provides a comprehensive overview of the fundamental mechanism of action of CFDNB, its applications as a heterobifunctional crosslinking agent, and as a reagent for the chiral resolution of amino acids. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively harness the potential of this versatile molecule.

Introduction: The Chemical Versatility of 1-Chloro-5-fluoro-2,4-dinitrobenzene

1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) is an electron-deficient aromatic compound featuring two potential leaving groups, a fluorine and a chlorine atom, activated by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions. This unique structural arrangement makes CFDNB an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of bioconjugation chemistry.

The differential reactivity of the C-F and C-Cl bonds to nucleophilic attack allows for a stepwise reaction sequence, positioning CFDNB as a heterobifunctional crosslinker. This property enables the sequential introduction of different molecular entities, making it a powerful tool for probing molecular interactions, synthesizing complex bioconjugates, and developing novel therapeutic agents.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism of action of CFDNB is a two-step addition-elimination process known as nucleophilic aromatic substitution (SNAr). This reaction is characteristic of aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu:-), such as the amino group of an amino acid or the thiol group of a cysteine residue, attacks the electron-deficient carbon atom bearing a halogen. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group (the halide ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast.

The Decisive Factor: Leaving Group Ability in SNAr Reactions

A critical aspect of the SNAr mechanism is the nature of the leaving group. Contrary to what is observed in SN1 and SN2 reactions, the bond strength to the leaving group is not the primary determinant of its lability. Instead, the rate-determining step is the initial nucleophilic attack. Therefore, the more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This leads to the following order of reactivity for halogens in SNAr reactions:

F > Cl > Br > I

This principle is fundamental to the utility of CFDNB as a heterobifunctional reagent. The fluorine atom is significantly more activating towards nucleophilic attack than the chlorine atom, allowing for selective reaction at the C-F bond under controlled conditions.

Visualization of the SNAr Mechanism

The following diagram illustrates the stepwise mechanism of nucleophilic aromatic substitution on 1-chloro-5-fluoro-2,4-dinitrobenzene.

Caption: SNAr mechanism of CFDNB.

Application as a Heterobifunctional Crosslinking Agent

The differential reactivity of the fluorine and chlorine atoms in CFDNB allows for its use as a heterobifunctional crosslinking agent. A nucleophile will preferentially react with the more electrophilic carbon attached to the fluorine atom. The resulting monosubstituted product, a 5-chloro-2,4-dinitrophenyl derivative, is less reactive but can still undergo a second nucleophilic substitution at the carbon bearing the chlorine atom, often under more forcing conditions or with a more potent nucleophile.

This stepwise reactivity is invaluable for creating specific conjugates between two different molecules. For example, a protein's lysine residue could first react with the fluoro-position of CFDNB. The resulting modified protein can then be purified and subsequently reacted with a second molecule containing a nucleophilic group, such as a thiol-modified oligonucleotide, at the chloro-position.

Experimental Workflow for Heterobifunctional Crosslinking

The following diagram outlines a general workflow for utilizing CFDNB as a heterobifunctional crosslinking agent.

Caption: Workflow for CFDNB crosslinking.

Chiral Resolution of Amino Acids: An Adaptation of Marfey's Method

A significant application of dihalodinitrobenzene derivatives is in the chiral resolution of amino acids, a technique pioneered by Paul Marfey using 1,5-difluoro-2,4-dinitrobenzene (DFDNB). The same principle can be applied using CFDNB. The method involves the synthesis of a chiral derivatizing agent, which is then reacted with a mixture of D- and L-amino acids to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).

Synthesis of a Chiral Derivatizing Agent from CFDNB

A chiral derivatizing agent can be synthesized by reacting CFDNB with the amide of a pure L-amino acid, for example, L-alanine amide. The amino group of L-alanine amide will preferentially displace the fluorine atom of CFDNB to yield 1-(L-alaninamide)-5-chloro-2,4-dinitrobenzene.

Derivatization and HPLC Analysis of Amino Acid Enantiomers

The synthesized chiral derivatizing agent is then reacted with a mixture of D- and L-amino acids. The remaining reactive site (the carbon attached to the chlorine) will react with the amino group of the amino acids in the mixture, forming a pair of diastereomers for each amino acid.

These diastereomers can be separated by reverse-phase HPLC. The differential interaction of the diastereomers with the stationary phase allows for their separation and subsequent quantification by integrating the peak areas. Typically, the L-D diastereomer has a different retention time than the L-L diastereomer.

Experimental Protocol for Chiral Resolution of Amino Acids

The following is a detailed, step-by-step methodology adapted from Marfey's method for the use of a CFDNB-derived chiral derivatizing agent.

Part A: Synthesis of 1-(L-alaninamide)-5-chloro-2,4-dinitrobenzene

-

Dissolve L-alanine amide hydrochloride in water and neutralize with an equimolar amount of sodium bicarbonate.

-

Dissolve CFDNB in acetone.

-

Mix the two solutions and stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Precipitate the product by adding the reaction mixture to ice-cold water.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part B: Derivatization of Amino Acid Mixture

-

Dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Add a solution of the synthesized chiral derivatizing agent in acetone. A molar excess of the derivatizing agent is typically used.

-

Incubate the reaction mixture at 40-50°C for 1-2 hours.

-

Stop the reaction by adding an acid (e.g., 1 M HCl) to lower the pH.

-

Filter the sample through a 0.45 µm filter before HPLC analysis.

Part C: HPLC Analysis

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution system, for example, with a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

-

Monitor the elution at a wavelength where the dinitrophenyl group has a strong absorbance (typically around 340 nm).

-

Identify and quantify the diastereomers by comparing their retention times and peak areas to those of derivatized standards of pure D- and L-amino acids.

Quantitative Data Summary

While specific kinetic data for 1-chloro-5-fluoro-2,4-dinitrobenzene is not extensively available in the literature, the relative reactivity of the halogens in nucleophilic aromatic substitution is well-established. The following table summarizes the expected reactivity trends and key properties.

| Property | 1-Fluoro-2,4-dinitrobenzene (DNFB) | 1-Chloro-2,4-dinitrobenzene (CDNB) | 1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) |

| Molecular Weight | 186.10 g/mol | 202.55 g/mol | 220.54 g/mol |

| Primary Reactive Site | C-F | C-Cl | C-F (preferential) |

| Secondary Reactive Site | N/A | N/A | C-Cl |

| Relative Reactivity (SNAr) | High | Moderate | High (at C-F), Lower (at C-Cl) |

| Primary Application | N-terminal amino acid labeling | Synthesis, Glutathione-S-transferase assays | Heterobifunctional crosslinking, Chiral resolution |

Conclusion and Future Perspectives

1-Chloro-5-fluoro-2,4-dinitrobenzene is a powerful and versatile reagent for researchers in chemistry, biology, and drug development. Its core mechanism of action, nucleophilic aromatic substitution, coupled with the differential reactivity of its two halogen atoms, provides a platform for a range of applications, from the synthesis of complex bioconjugates to the sensitive analysis of amino acid enantiomers.

The principles and protocols outlined in this guide provide a solid foundation for the effective use of CFDNB. Future research in this area may focus on expanding the repertoire of nucleophiles used in sequential reactions with CFDNB, developing novel drug-linker constructs, and applying CFDNB-based chiral derivatization to more complex biological samples. As the demand for precise molecular tools in life sciences continues to grow, the utility of heterobifunctional reagents like 1-chloro-5-fluoro-2,4-dinitrobenzene is set to expand.

References

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. [Link]

-

Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]

-

Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1887. [Link]

-

PubChem. 1-Chloro-2,4-dinitrobenzene. [Link]

-

PubChem. 1-Fluoro-2,4-dinitrobenzene. [Link]

Spectroscopic Characterization of 1-Chloro-5-fluoro-2,4-dinitrobenzene: A Technical Guide

Introduction

1-Chloro-5-fluoro-2,4-dinitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its highly substituted and electron-deficient aromatic ring makes it a versatile building block for nucleophilic aromatic substitution reactions. A thorough understanding of its chemical structure is paramount for its effective utilization and for quality control in its production. This technical guide provides an in-depth analysis of the spectroscopic data of 1-chloro-5-fluoro-2,4-dinitrobenzene, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra provides unambiguous confirmation of the compound's structure and purity.

Molecular Structure and Spectroscopic Rationale

The structure of 1-chloro-5-fluoro-2,4-dinitrobenzene presents a unique substitution pattern on the benzene ring. The presence of two strongly electron-withdrawing nitro groups, along with a chlorine and a fluorine atom, significantly influences the electronic environment of the aromatic protons. This, in turn, dictates the chemical shifts and coupling patterns observed in the ¹H NMR spectrum. The various functional groups (C-Cl, C-F, C-NO₂, aromatic C-H, and C=C) will exhibit characteristic absorption bands in the IR spectrum. Finally, the mass spectrum will provide information about the molecular weight and fragmentation pattern, further confirming the molecular formula and connectivity.

dot

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

a [label=""];

b [label=""];

c [label=""];

d [label=""];

e [label=""];

f [label=""];

a -- b -- c -- d -- e -- f -- a;

Cl [label="Cl", pos="1.5,0!", fontsize=12, fontcolor="#202124"];

F [label="F", pos="-1.5,0!", fontsize=12, fontcolor="#202124"];

NO2_1 [label=

Part 1: ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 1-chloro-5-fluoro-2,4-dinitrobenzene is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte's signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point.

-

-

Instrument Setup:

-

The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[2]

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, baseline corrected, and the chemical shifts are referenced to TMS.

-

The signals are integrated to determine the relative number of protons corresponding to each resonance.

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; instrument [label="Instrument Setup\n(Tune, Lock, Shim)"]; acquire [label="Acquire FID"]; instrument -> acquire; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ft [label="Fourier Transform"]; process [label="Phase & Baseline\nCorrection"]; integrate [label="Integrate Signals"]; ft -> process -> integrate; }

transfer -> instrument; acquire -> ft; integrate -> "Final Spectrum"; "Final Spectrum" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 2: General workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The molecule has two aromatic protons, which are in different chemical environments and are expected to give rise to two distinct signals in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[4]

-

H-3: This proton is situated between a chlorine atom and a nitro group.

-

H-6: This proton is positioned between a fluorine atom and a nitro group.

Both protons will be significantly deshielded due to the strong electron-withdrawing nature of the two nitro groups. The fluorine atom at position 5 will also exert a deshielding effect on H-6.

The two protons will exhibit coupling to each other. Since they are separated by four bonds (meta-coupling), a small coupling constant (J) of around 2-3 Hz is expected. Furthermore, the proton at H-6 will also show coupling to the fluorine atom at C-5. This H-F coupling (³JHF) is typically in the range of 5-10 Hz.

Therefore, the predicted ¹H NMR spectrum would show:

-

One signal for H-3, appearing as a doublet due to coupling with H-6.

-

One signal for H-6, appearing as a doublet of doublets due to coupling with both H-3 and the fluorine atom.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~8.7 | Doublet (d) | J(H-3, H-6) ≈ 2-3 |

| H-6 | ~7.9 | Doublet of Doublets (dd) | J(H-6, H-3) ≈ 2-3, J(H-6, F-5) ≈ 5-8 |

Note: The exact chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

For a solid sample like 1-chloro-5-fluoro-2,4-dinitrobenzene, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[5][6]

ATR Method:

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

KBr Pellet Method:

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

-

dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_prep_atr" { label = "ATR Method"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; clean_atr [label="Clean ATR Crystal"]; place_sample_atr [label="Place Sample on Crystal"]; clean_atr -> place_sample_atr; }

subgraph "cluster_prep_kbr" { label = "KBr Pellet Method"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; grind [label="Grind Sample with KBr"]; press [label="Press into Pellet"]; grind -> press; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; background [label="Record Background"]; acquire_spectrum [label="Acquire Sample Spectrum"]; background -> acquire_spectrum; }

place_sample_atr -> background; press -> background; acquire_spectrum -> "Final Spectrum" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 3: Workflow for FT-IR analysis of a solid sample.

Predicted IR Spectrum and Interpretation

The IR spectrum of 1-chloro-5-fluoro-2,4-dinitrobenzene is expected to show characteristic absorption bands for the aromatic ring, the nitro groups, and the carbon-halogen bonds. Based on known correlations for similar compounds, the following absorptions are anticipated:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | In-ring stretching |

| Nitro (NO₂) | 1550 - 1500 and 1350 - 1300 | Asymmetric and Symmetric Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Cl | 850 - 550 | Stretching |

The two strong absorption bands for the nitro groups are particularly diagnostic.[7] The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[4][8][9]

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized under high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

-

Fragmentation:

-

The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

dot graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

subgraph "cluster_intro" { label = "Sample Introduction"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; introduce [label="Introduce Sample"]; vaporize [label="Vaporize"]; introduce -> vaporize; }

subgraph "cluster_ion" { label = "Ionization & Fragmentation"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ionize [label="Electron Ionization (70 eV)"]; fragment [label="Fragmentation"]; ionize -> fragment; }

subgraph "cluster_anal" { label = "Analysis & Detection"; style=filled; color="#FFFFFF"; node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="Mass Analysis (m/z)"]; detect [label="Detection"]; analyze -> detect; }

vaporize -> ionize; fragment -> analyze; detect -> "Mass Spectrum" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Figure 4: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The molecular weight of 1-chloro-5-fluoro-2,4-dinitrobenzene (C₆H₂ClFN₂O₄) is 220.54 g/mol .[10] Due to the presence of chlorine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern, with a peak at m/z 220 (for ³⁵Cl) and a smaller peak at m/z 222 (for ³⁷Cl) in an approximate 3:1 ratio.

The fragmentation of nitroaromatic compounds often involves the loss of the nitro groups.[11] Common fragmentation pathways include the loss of NO₂ (46 Da) and NO (30 Da).

Predicted Major Fragments:

| m/z | Proposed Fragment | Formation Pathway |

| 220/222 | [C₆H₂³⁵ClFN₂O₄]⁺• / [C₆H₂³⁷ClFN₂O₄]⁺• | Molecular Ion (M⁺•) |

| 174/176 | [M - NO₂]⁺ | Loss of a nitro group |

| 128/130 | [M - 2NO₂]⁺ | Loss of both nitro groups |

| 93 | [C₅H₂FCl]⁺ | Further fragmentation |

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

M [label="{ M⁺• | m/z 220/222}"]; M_NO2 [label="{ [M - NO₂]⁺ | m/z 174/176}"]; M_2NO2 [label="{ [M - 2NO₂]⁺ | m/z 128/130}"];

M -> M_NO2 [label="- NO₂"]; M_NO2 -> M_2NO2 [label="- NO₂"]; } Figure 5: Proposed fragmentation pathway for 1-chloro-5-fluoro-2,4-dinitrobenzene.

Conclusion

The combined application of ¹H NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 1-chloro-5-fluoro-2,4-dinitrobenzene. The predicted spectroscopic data, based on established principles and comparison with analogous compounds, offers a clear roadmap for the identification and quality assessment of this important chemical intermediate. The detailed experimental protocols provided herein serve as a practical guide for researchers and scientists in obtaining high-quality spectroscopic data for this and similar molecules.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Infrared of nitro compounds - Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 22, 2026, from [Link]

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 22, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 22, 2026, from [Link]

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved January 22, 2026, from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved January 22, 2026, from [Link]

-

Alichem. (n.d.). 1-Chloro-5-fluoro-2,4-dinitrobenzene. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). BENZENE, 1-CHLORO-2,4-DINITRO-5- FLUORO-, - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved January 22, 2026, from [Link]

-

Chemchart. (n.d.). 1-chloro-5-fluoro-2,4-dinitrobenzene (327-91-3). Retrieved January 22, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

Chegg.com. (2022, February 16). Solved reaction of I-Chloro-2,4-dinitrobenzene with Product. Retrieved January 22, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,5-difluoro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-2,4-dinitro-. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved January 22, 2026, from [Link]

-

FooDB. (2015, May 7). Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved January 22, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrofluorobenzene(70-34-8) 1H NMR [m.chemicalbook.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. labsolu.ca [labsolu.ca]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Reaction of 1-Chloro-5-fluoro-2,4-dinitrobenzene with Primary Amines

Introduction: A Tale of Two Halogens on a Highly Activated Ring

In the landscape of synthetic organic chemistry and chemical biology, activated aryl halides are indispensable tools for forging carbon-nitrogen bonds. Among these, 1-Chloro-5-fluoro-2,4-dinitrobenzene stands out as a substrate of particular interest. Its benzene core is aggressively activated towards nucleophilic attack by the presence of two potent electron-withdrawing nitro groups positioned ortho and para to two distinct halogen substituents. This unique arrangement presents a compelling challenge in regioselectivity: when reacted with a primary amine, will the nucleophile displace the chlorine at the C1 position or the fluorine at the C5 position?

This guide provides a deep dive into the core principles governing this reaction. Moving beyond a simple recitation of facts, we will dissect the underlying mechanism, explore the kinetic and thermodynamic factors that dictate the reaction's outcome, and provide field-proven protocols for its successful execution. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful reaction with a comprehensive understanding of its subtleties.

Pillar 1: The SNAr Mechanism - The Engine of the Reaction

The reaction of 1-chloro-5-fluoro-2,4-dinitrobenzene with primary amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway is a two-step addition-elimination process, made feasible only by the presence of strong electron-withdrawing groups (EWGs) that can stabilize the reaction's high-energy intermediate.[1][2]

The process unfolds as follows:

-

Nucleophilic Attack (Rate-Determining Step): The primary amine, acting as the nucleophile, attacks one of the electrophilic carbons bearing a halogen atom. This initial attack is the slowest step of the reaction and thus dictates the overall reaction rate.[1] The aromaticity of the benzene ring is temporarily broken, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[2][3]

-

Elimination and Re-aromatization: The unstable Meisenheimer complex rapidly collapses, ejecting the halide ion as a leaving group and restoring the energetically favorable aromatic system.

The stability of the Meisenheimer complex is paramount. The negative charge generated during the nucleophilic attack is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is the key to overcoming the high energy barrier associated with attacking a stable aromatic ring.

Caption: General SNAr mechanism with a primary amine.

Pillar 2: Regioselectivity - The Chlorine vs. Fluorine Dilemma

With two potential leaving groups, the primary amine can attack either the carbon bonded to chlorine (C1) or the carbon bonded to fluorine (C5). The final product distribution is determined by the relative rates of these two competing pathways.

Caption: Competing pathways for the amination reaction.

Several factors influence this selectivity:

-

The "Element Effect": In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The stability of this intermediate is heavily influenced by the electronegativity of the halogen at the site of attack. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, making the carbon it is attached to (C5) more electrophilic and better able to stabilize the incoming negative charge in the transition state. Consequently, for many activated aryl halides, the observed reactivity order is F > Cl > Br > I, directly opposite to their leaving group ability in SN2 reactions.[4] This principle strongly suggests that attack at the C5 position, displacing fluoride, is the kinetically favored pathway .

-

Leaving Group Ability: While the C-F bond is significantly stronger than the C-Cl bond, the breaking of this bond occurs after the rate-determining step. Therefore, the relative ease of C-X bond cleavage has a much smaller impact on the overall reaction rate compared to the stability of the initial adduct.[4]

-

Activation by Nitro Groups: Both halogens are activated by an ortho and a para nitro group.

-

The chlorine at C1 is activated by the nitro group at C2 (ortho) and C4 (para).

-

The fluorine at C5 is activated by the nitro group at C4 (ortho) and C2 (para, relative to C5). The activation pattern is symmetrical and potent for both sites.

-

Illustrative Reactivity Data

| Leaving Group (X) | Relative Rate of Reaction with Piperidine | Causality |

| F | 3300 | Highest electronegativity strongly stabilizes the Meisenheimer complex. |

| Cl | 4.5 | Moderate stabilization and leaving group ability. |

| Br | 2.4 | Weaker stabilization compared to F and Cl. |

| I | 1 | Poorest stabilization of the intermediate. |

Data adapted from analogous SNAr systems to illustrate the principle.

This trend underscores the dominance of the rate of formation of the intermediate over the rate of leaving group departure.

Pillar 3: Trustworthiness - A Self-Validating Experimental Protocol

A robust protocol is one where the steps are logically sound and designed to ensure high yield and purity. The following methodology for the reaction of 1-chloro-5-fluoro-2,4-dinitrobenzene with a primary amine (using benzylamine as a representative example) incorporates best practices for this transformation.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

1-Chloro-5-fluoro-2,4-dinitrobenzene (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.0 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc), Hexanes, Water (deionized), Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-5-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. An inert atmosphere prevents side reactions with atmospheric moisture.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the initial exotherm of the reaction.

-

Base Addition: Add the non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the stirred solution. The excess base is required to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the primary amine nucleophile.

-

Nucleophile Addition: Add the primary amine (1.0 eq), dissolved in a small amount of anhydrous acetonitrile, dropwise to the reaction mixture over 10-15 minutes using a syringe or dropping funnel. A slow addition rate maintains temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours.

-

Monitoring: The reaction progress should be monitored by TLC or LC-MS. A typical TLC mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is complete when the starting aryl halide spot is no longer visible.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. The product will move into the organic phase.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted product.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Note: Dinitro-substituted aromatic compounds are potent contact sensitizers and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[5]

References

-

Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine? Retrieved from [Link]

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved from [Link]

- Google Patents. (n.d.). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Alvaro, C. E. S., Savini, M. C., Nicotra, V., Yankelevich, J. S., & Nudelman, N. S. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(4), 401-404.

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]

- Al-Lohedan, H. A., & Al-Sulaim, A. M. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.

-

Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

- Um, I. H., Lee, E. J., & Lee, H. W. (2014). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. The Journal of Organic Chemistry, 79(14), 6433-6441.

-

MDPI. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-dinitrobenzene. Retrieved from [Link]

-

ResearchGate. (2014). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Chemical properties of 1-Chloro-5-fluoro-2,4-dinitrobenzene

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool in Modern Synthesis

1-Chloro-5-fluoro-2,4-dinitrobenzene (CFDNB) is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic chemistry. Its unique substitution pattern, featuring two potent electron-withdrawing nitro groups and two distinct halogen atoms, imparts a high degree of reactivity, particularly towards nucleophilic aromatic substitution. This guide provides a comprehensive overview of the core chemical properties of CFDNB, offering field-proven insights into its structure, reactivity, spectroscopic signature, and applications, with a focus on its utility in research and drug development.

Section 1: Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the benzene ring is the primary determinant of CFDNB's chemical behavior. The nitro groups at positions 2 and 4 create a strong electron-deficient (electrophilic) aromatic system, which is key to its reactivity.

| Property | Value | Source |

| CAS Number | 327-91-3 | [1] |

| Molecular Formula | C₆H₂ClFN₂O₄ | [1] |

| Molecular Weight | 220.54 g/mol | [1] |

| IUPAC Name | 1-Chloro-5-fluoro-2,4-dinitrobenzene | [2] |

| SMILES | C1(=C(C=C(C(=C1F)Cl)[O-])[O-]) | [3] |

| InChIKey | RXVKLMKODREOIW-UHFFFAOYSA-N | [2] |

| Appearance | (Expected) Pale yellow crystalline solid | [4] |

Section 2: Spectroscopic Analysis

A thorough understanding of the spectroscopic profile of CFDNB is essential for reaction monitoring and structural confirmation.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C6 will be coupled to the fluorine at C5, and the proton at C3 will be coupled to the proton at C6 (a smaller meta-coupling). The strong deshielding effect of the two nitro groups will shift these protons significantly downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six distinct signals for the aromatic carbons. Carbons bearing the nitro groups (C2, C4) and halogens (C1, C5) will be significantly shifted.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information.[6] Strong, characteristic absorption bands are expected for:

-

Asymmetric N-O stretching of the nitro groups (~1520-1560 cm⁻¹)

-

Symmetric N-O stretching of the nitro groups (~1340-1370 cm⁻¹)

-

C-Cl stretching (~600-800 cm⁻¹)

-

C-F stretching (~1000-1400 cm⁻¹)

-

Aromatic C=C stretching (~1450-1600 cm⁻¹)

-

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of a single chlorine atom in the molecule.

Section 3: Chemical Reactivity & Core Mechanism

The dominant reaction pathway for CFDNB is Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nitro groups at the ortho and para positions relative to the halogens are crucial for this reactivity. They stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy.[7]

The SₙAr mechanism is a two-step addition-elimination process:

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex .[8]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

Causality in Experimental Choices: Fluorine as the Preferential Leaving Group

A critical feature of CFDNB is the presence of two potential leaving groups: chloride and fluoride. In the context of the SₙAr mechanism, the reactivity of aryl halides follows the order F > Cl > Br > I.[9] This is counterintuitive compared to Sₙ1/Sₙ2 reactions where bond strength is paramount. For SₙAr, the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom makes the carbon it is attached to (C5) more electrophilic and better able to stabilize the incoming negative charge, thus accelerating the attack.[9] Therefore, nucleophilic attack will preferentially occur at the C5 position, leading to the displacement of the fluoride ion.

Sources

- 1. 1-CHLORO-5-FLUORO-2,4-DINITROBENZENE | 327-91-3 [amp.chemicalbook.com]

- 2. 1-CHLORO-5-FLUORO-2,4-DINITROBENZENE(327-91-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-chloro-5-fluoro-2,4-dinitrobenzene (327-91-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

1-Chloro-5-fluoro-2,4-dinitrobenzene synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-5-fluoro-2,4-dinitrobenzene

This guide provides a comprehensive overview of the synthesis and purification of 1-chloro-5-fluoro-2,4-dinitrobenzene (CAS No. 327-91-3), a key intermediate in various fields of chemical research. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can execute and adapt these methods with a thorough understanding of the core principles.

Introduction and Strategic Importance

1-Chloro-5-fluoro-2,4-dinitrobenzene is a halogenated nitroaromatic compound. Its structure, featuring two electron-withdrawing nitro groups, a chloro group, and a fluoro group, renders the aromatic ring highly electron-deficient. This electronic profile makes the chloro and fluoro substituents susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules.[1] The strategic placement of these functional groups allows for selective reactions, making it a valuable building block for agrochemicals, pharmaceuticals, and specialty dyes. Understanding its synthesis and achieving high purity are critical for the success of subsequent multi-step synthetic campaigns.

Synthesis via Electrophilic Aromatic Substitution

The most direct and industrially viable route to 1-chloro-5-fluoro-2,4-dinitrobenzene is the dinitration of 1-chloro-3-fluorobenzene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Mechanistic Rationale and Regioselectivity

The generation of the potent electrophile, the nitronium ion, is achieved by reacting concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form NO₂⁺.

The regiochemical outcome of the nitration is dictated by the directing effects of the existing chloro and fluoro substituents on the 1-chloro-3-fluorobenzene starting material. Both chlorine and fluorine are ortho-, para-directing deactivators.

-

The fluoro group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

-

The chloro group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The positions are activated as follows:

-

Position 2: Ortho to both Cl and F.

-

Position 4: Para to Cl and ortho to F.

-

Position 6: Ortho to Cl and para to F.

Due to the strong activating effect of the para-position and the combined ortho-activation, the nitration occurs preferentially at positions 2 and 4, leading to the desired 1-chloro-5-fluoro-2,4-dinitrobenzene product. The formation of other isomers is generally minor under controlled conditions.

Detailed Experimental Protocol: Dinitration

This protocol is adapted from established procedures for the nitration of similar halogenated benzenes.[2][3]

Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It is exothermic and produces toxic fumes. It MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An ice bath for emergency cooling must be readily available.

Reagents and Materials:

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask submerged in an ice bath, carefully add 85 mL of concentrated sulfuric acid. While stirring vigorously, slowly add 40 mL of concentrated nitric acid via a dropping funnel. Maintain the temperature of the mixture below 10 °C throughout the addition. This "mixed acid" is the nitrating agent.

-

Substrate Addition: Once the nitrating mixture has cooled to 0-5 °C, begin the dropwise addition of 25 g (0.19 mol) of 1-chloro-3-fluorobenzene. The reaction is highly exothermic; control the addition rate to maintain the internal temperature between 40-50 °C. Do not let the temperature exceed 55 °C to minimize the formation of byproducts.[6]

-

Reaction Completion: After the addition is complete, slowly raise the temperature of the reaction mixture to 90-95 °C and maintain it for 2 hours with continued stirring to ensure complete dinitration.[2][6]

-

Work-up and Isolation: Carefully pour the warm reaction mixture over approximately 400 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Preliminary Drying: Press the crude product as dry as possible on the filter paper, then air-dry it or dry it in a desiccator. The crude product is typically a pale yellow solid.[7]

Purification of 1-Chloro-5-fluoro-2,4-dinitrobenzene

The crude product from the synthesis contains residual acids and potentially some isomeric impurities. Recrystallization is a highly effective method for purification.[8]

Rationale for Solvent Selection

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For dinitro-halogenated compounds, ethanol or methanol are often effective solvents.[9]

Detailed Experimental Protocol: Recrystallization

Safety Precaution: Use a fume hood. Ethanol is flammable; use a heating mantle or steam bath for heating. No open flames.

Procedure:

-

Dissolution: Transfer the crude, dried 1-chloro-5-fluoro-2,4-dinitrobenzene to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with gentle swirling to dissolve the solid completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear, saturated solution is obtained at the boiling point.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The pure compound should be a crystalline solid with a melting point of approximately 74 °C.[10]

Analytical Characterization and Quality Control

To confirm the identity and purity of the final product, several analytical techniques are employed:

-

Melting Point: A sharp melting point close to the literature value (74 °C) is a good indicator of high purity.[10]

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and the substitution pattern on the aromatic ring.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and quantify any isomeric impurities.

Data and Workflow Summary

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 327-91-3 | [10][11][12] |

| Molecular Formula | C₆H₂ClFN₂O₄ | [10] |

| Molecular Weight | 220.54 g/mol | [10] |

| Appearance | Pale yellow solid | [7] |

| Melting Point | 74 °C | [10] |

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1-chloro-5-fluoro-2,4-dinitrobenzene.

Safety and Handling

Compound-Specific Hazards:

-

1-Chloro-5-fluoro-2,4-dinitrobenzene: While specific data is limited, compounds in this class are generally considered harmful if swallowed, inhaled, or in contact with skin. They are often skin and eye irritants.[10] The related compound 1-chloro-2,4-dinitrobenzene is fatal in contact with skin and may cause an allergic skin reaction.[13][14]

-

1-Chloro-3-fluorobenzene (Starting Material): A flammable liquid.[4]

-

Nitric and Sulfuric Acids (Reagents): Severely corrosive and can cause extreme burns. They are strong oxidizers.

Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE: nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, a face shield, and a flame-retardant lab coat.

-

Handle the transfer of concentrated acids with extreme care, preferably using a cannula or a dedicated pump.

-

Have spill kits for acids readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

ResearchGate. (n.d.). General reaction mechanism for a SNAr between 1-halogen-2,4-dinitrobenzene with a biothiol in the anionic form. Retrieved from [Link]

- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.

-

FooDB. (2015). Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). Retrieved from [Link]

- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

-

PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

-

Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Retrieved from [Link]

-

PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of 1-Chloro-2,4 - Dinitrobenzene. Retrieved from [Link]

-

Chemchart. (n.d.). 1-chloro-5-fluoro-2,4-dinitrobenzene (327-91-3). Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]

-

ChemBeast. (n.d.). Exploring 1-Chloro-3-Fluorobenzene: Properties and Applications. Retrieved from [Link]

-

ChemBeast. (n.d.). Optimizing Yields and Purity: Advanced Synthesis & Purification of 1-Chloro-3,5-dinitrobenzene. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. Retrieved from [Link]

-

ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. labsolu.ca [labsolu.ca]

- 11. 1-CHLORO-5-FLUORO-2,4-DINITROBENZENE(327-91-3) 1H NMR spectrum [chemicalbook.com]

- 12. 1-chloro-5-fluoro-2,4-dinitrobenzene (327-91-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Nucleophilic Aromatic Substitution of 1-Chloro-5-fluoro-2,4-dinitrobenzene

Introduction

In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the precise functionalization of aromatic systems is of paramount importance. Among the various strategies employed, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the introduction of a wide array of functionalities onto electron-deficient aromatic rings.[1][2] This guide focuses on a particularly intriguing substrate: 1-Chloro-5-fluoro-2,4-dinitrobenzene. The presence of two distinct halogen atoms, activated by two strongly electron-withdrawing nitro groups, presents a compelling case study in regioselectivity and reactivity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical applications of SNAr reactions involving this specific substrate. We will explore the mechanistic nuances that govern the selective substitution of one halogen over the other, provide field-proven experimental protocols, and discuss the broader implications for the synthesis of complex molecular architectures.

The SNAr Mechanism: A Foundation of Reactivity

The classical SNAr mechanism is a two-step addition-elimination process.[2][3] Unlike SN1 and SN2 reactions common in aliphatic chemistry, the direct displacement of a leaving group from an aromatic ring is energetically unfavorable due to the steric hindrance of the benzene ring and the instability of the resulting aryl cation.[1][2]

The key to a successful SNAr reaction lies in the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group.[1][2][4] These groups serve to activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[2][3]

The Meisenheimer Complex: The Heart of the Reaction

The reaction proceeds via the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate—the Meisenheimer complex.[2][3] The stability of this complex is the critical determinant of the reaction rate. The EWGs at the ortho and para positions play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[1][2]

In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.[2]

Caption: Generalized workflow of the SNAr mechanism.

Regioselectivity in 1-Chloro-5-fluoro-2,4-dinitrobenzene: A Tale of Two Halogens

The central question when considering the nucleophilic aromatic substitution of 1-Chloro-5-fluoro-2,4-dinitrobenzene is which halogen will be preferentially displaced. Both the chlorine and fluorine atoms are positioned ortho and para to the activating nitro groups, suggesting that both are susceptible to nucleophilic attack.

The Decisive Role of Electronegativity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[5] Contrary to what might be expected based on bond strength (C-F being stronger than C-Cl), the C-F bond is generally more reactive in SNAr reactions. This is because the high electronegativity of fluorine polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5][6]

Therefore, in the case of 1-Chloro-5-fluoro-2,4-dinitrobenzene, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom.

Caption: Regioselectivity in the SNAr of 1-Chloro-5-fluoro-2,4-dinitrobenzene.

Experimental Protocols

The following protocols provide a framework for conducting SNAr reactions on 1-Chloro-5-fluoro-2,4-dinitrobenzene with a representative amine nucleophile.

General Considerations

-

Solvent: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile are generally preferred as they can solvate the nucleophile and the Meisenheimer complex.[7]

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating, depending on the nucleophilicity of the attacking species.

-

Base: In reactions with amines, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to neutralize the HF that is formed.

Protocol: Synthesis of N-substituted-5-chloro-2,4-dinitroaniline

This protocol details the reaction of 1-Chloro-5-fluoro-2,4-dinitrobenzene with a primary or secondary amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Chloro-5-fluoro-2,4-dinitrobenzene | 220.53 | 1.0 | 1.0 |

| Amine (e.g., Aniline) | 93.13 | 1.1 | 1.1 |

| Triethylamine | 101.19 | 1.5 | 1.5 |

| Dimethylformamide (DMF) | - | - | - |

Procedure:

-

To a stirred solution of 1-Chloro-5-fluoro-2,4-dinitrobenzene (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add the amine (1.1 mmol).

-

Add triethylamine (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (50 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the N-substituted-5-chloro-2,4-dinitroaniline.

Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The expected product is 2,4-Dinitro-5-fluoroaniline.[8][9]

Applications in Drug Development and Beyond

The selective functionalization of 1-Chloro-5-fluoro-2,4-dinitrobenzene and related compounds is a valuable strategy in medicinal chemistry and materials science. The resulting dinitroaniline derivatives can serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. For instance, similar dinitrofluorobenzene compounds are used as reagents for N-terminal amino acid sequencing (Sanger's reagent).[10]

Conclusion

The nucleophilic aromatic substitution of 1-Chloro-5-fluoro-2,4-dinitrobenzene provides a clear and instructive example of the principles governing SNAr reactions. The preferential substitution of the fluorine atom, driven by its high electronegativity, highlights the subtle yet powerful electronic effects that dictate chemical reactivity. By understanding these fundamental principles and employing robust experimental protocols, researchers can effectively utilize this versatile substrate to construct complex and valuable molecular entities.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

PubMed Central (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]

- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Journal of the American Chemical Society. Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. [Link]

-

ACS Publications. Nucleophilic aromatic substitution of glutathione and 1-chloro-2,4-dinitrobenzene in reverse micelles. A model system to assess the transition-state stabilization in glutathione transferase catalyzed conjugation. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.

-

CORE. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

- Google Patents. EP0001825B1 - Method of preparing 2,4-difluoroaniline.

-

The Journal of Organic Chemistry. A New Amino Acid Reagent, 2,4-Dinitro-5-fluoroaniline. [Link]

-

PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

-

PubChem. Dinitrofluorobenzene. [Link]

-

ResearchGate. (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. [Link]

-

Quora. What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. [Link]

-

ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CAS 367-81-7: 2,4-Dinitro-5-fluoroaniline | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 1-Chloro-5-fluoro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-Chloro-5-fluoro-2,4-dinitrobenzene, a key building block in synthetic organic chemistry. The document elucidates the fundamental principles governing its reactivity, with a primary focus on nucleophilic aromatic substitution (SNAr). It explores the intricate interplay of electronic effects conferred by the nitro, chloro, and fluoro substituents, which dictates the regioselectivity and rate of its reactions. This guide is intended to serve as an essential resource for researchers and professionals in drug discovery and development, offering field-proven insights and detailed experimental considerations to effectively utilize this versatile reagent.

Introduction: The Significance of Activated Aryl Halides

1-Chloro-5-fluoro-2,4-dinitrobenzene belongs to a class of highly reactive aromatic compounds known as activated aryl halides. The presence of strong electron-withdrawing groups, in this case, two nitro groups, renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles. This heightened reactivity makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The dual halogenation with both chlorine and fluorine offers unique opportunities for selective functionalization, a critical aspect in the rational design of novel molecular entities. Understanding the nuanced reactivity of this specific molecule is paramount for its effective application in multi-step synthetic pathways.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The predominant reaction pathway for 1-Chloro-5-fluoro-2,4-dinitrobenzene is nucleophilic aromatic substitution (SNAr). Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.

The Addition-Elimination Mechanism

The generally accepted mechanism for SNAr is a two-step addition-elimination process.[2]

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted during this step.

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

The Decisive Role of Electron-Withdrawing Groups